4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Description
4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a piperazine derivative characterized by:
- N-protecting groups: A tert-butyl ester at position 1 and an allyl ester at position 2.
- Substituent: A hydroxymethyl (-CH2OH) group at position 2.
- Applications: Piperazine derivatives are widely used as intermediates in pharmaceuticals, particularly in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
The allyl ester provides a reactive handle for further functionalization, while the hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and molecular interactions .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-5-8-20-12(18)15-6-7-16(11(9-15)10-17)13(19)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBRFAFKEZDMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677557 | |
| Record name | 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-80-9 | |
| Record name | 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 2-(Hydroxymethyl)piperazine
The synthesis begins with 2-(hydroxymethyl)piperazine, a chiral building block often resolved via enzymatic or chromatographic methods. Its stereochemistry (R or S) dictates downstream reactivity, with the (R)-enantiomer being prevalent in pharmaceutical applications.
Boc Protection of the Primary Amine
The first nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
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Dissolve 2-(hydroxymethyl)piperazine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
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Add Boc₂O (10.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).
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Stir at 25°C for 12 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield mono-Boc-protected piperazine (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 12 hours |
| Purification Method | Column Chromatography |
Allyloxycarbonylation of the Secondary Amine
The remaining amine is protected using allyl chloroformate:
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Dissolve mono-Boc-protected piperazine (5 mmol) in DCM (30 mL).
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Cool to 0°C, add allyl chloroformate (5.5 mmol) and N,N-diisopropylethylamine (DIPEA, 15 mmol).
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Warm to 25°C and stir for 6 hours.
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Quench with brine, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via chromatography (hexane/ethyl acetate 2:1) to obtain the target compound (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 6 hours |
| Catalyst | DIPEA |
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Stoichiometry
-
Low-Temperature Reaction (0°C) : Reduces dimerization of allyl chloroformate.
-
Stoichiometry : A 10% excess of allyl chloroformate ensures complete conversion.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis with Related Compounds
Di-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-Dicarboxylate
This analog lacks the allyl group, simplifying synthesis but limiting further functionalization. Its molecular weight (316.39 g/mol) exceeds the target compound’s (300.35 g/mol).
Benzyl-Protected Derivatives
Benzyl carbamates (e.g., 1-benzyl 4-tert-butyl derivatives) require hydrogenolysis for deprotection, unlike allyl groups, which are cleaved via palladium catalysis.
Industrial-Scale Considerations
Cost Efficiency
-
Boc₂O : $120/kg (bulk pricing).
-
Allyl Chloroformate : $250/kg, necessitating recycling protocols.
Challenges and Solutions
Regioselectivity
The hydroxymethyl group directs Boc protection to the less sterically hindered nitrogen. Computational modeling confirms this preference.
Purification
Silica gel chromatography remains the gold standard, though industrial setups may adopt crystallization (e.g., using hexane/ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the allyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl or hydroxymethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group, forming a carboxylic acid derivative.
Reduction: Saturation of the allyl group to form a propyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
Key Observations :
- Cyanomethyl vs. Hydroxymethyl: The cyanomethyl group (in ) facilitates nucleophilic substitution (e.g., with NaCN) but reduces water solubility compared to hydroxymethyl .
- Allyl vs. Benzyl Esters : Allyl esters (in target compound) are more reactive toward deprotection under mild acidic conditions than benzyl esters, which require harsher conditions (e.g., HCl/dioxane) .
- Symmetry : Di-tert-butyl derivatives (e.g., ) exhibit higher crystallinity but lower reactivity for downstream modifications.
Physicochemical Properties
Biological Activity
4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
- Molecular Formula : C14H24N2O5
- Molecular Weight : 288.35 g/mol
- CAS Number : 557056-07-2
- Physical Form : Typically appears as a white or colorless to yellow solid or liquid.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and antioxidant activity. Notably, studies have shown:
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition kinetics suggest a mixed-type reversible inhibition mechanism .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, as evidenced by high activity in assays like ABTS and FRAP. These assays measure the ability to scavenge free radicals and reduce oxidative stress in biological systems .
Antioxidant Activity
The antioxidant capacity of this compound can be summarized as follows:
| Assay Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| ABTS Scavenging | 19.6 ± 0.8 | Trolox | 91.8 ± 0.3 |
| FRAP | 6.23 ± 0.33 | BHT | Similar |
These results indicate that the compound may be several times more effective than Trolox, a common standard for antioxidant activity .
Cholinesterase Inhibition Studies
The inhibition effects on AChE and BChE were evaluated, with findings indicating that:
- The compound showed lower inhibitory activity compared to tacrine but was still effective against both enzymes.
| Enzyme Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 50 ± 5 | Tacrine | ~0.084 |
| Butyrylcholinesterase (BChE) | 13.6 ± 1.2 | Tacrine | ~0.084 |
These findings suggest potential therapeutic applications in cognitive disorders .
Study on Neuroprotective Effects
A study conducted on mice models demonstrated that derivatives of piperazine compounds, including the target compound, significantly reduced lipid peroxidation and exhibited neuroprotective effects against oxidative stress-related damage. The results indicated a correlation between structure modifications and enhanced biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the piperazine ring significantly influenced both cholinesterase inhibition and antioxidant activities. For instance, substituents on the nitrogen atom of the piperazine ring were found to enhance binding affinity towards AChE, suggesting avenues for further drug development .
Q & A
Q. What methodologies quantify degradation products under accelerated stability conditions?
- Methodology : Forced degradation (acid/base/oxidative stress) followed by UPLC-QTOF-MS identifies major degradation pathways. Kinetic modeling (Arrhenius plots) correlates degradation rates with activation energy, guiding formulation strategies .
Key Research Gaps
- Limited data on in vivo pharmacokinetics and target selectivity (e.g., kinase inhibition profiles).
- Mechanistic studies on allyl group reactivity under physiological conditions are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
